molecular formula C17H17NO3 B596524 4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1261915-37-0

4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B596524
CAS No.: 1261915-37-0
M. Wt: 283.327
InChI Key: GJTTYHWVMOJCBK-UHFFFAOYSA-N
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Description

4’-(Dimethylcarbamoyl)-2-methyl-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with a complex structure that includes a biphenyl core substituted with a dimethylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Dimethylcarbamoyl)-2-methyl-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the dimethylcarbamoyl group and the carboxylic acid group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-(Dimethylcarbamoyl)-2-methyl-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The biphenyl core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4’-(Dimethylcarbamoyl)-2-methyl-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4’-(Dimethylcarbamoyl)-2-methyl-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The biphenyl core provides structural stability and facilitates binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Biphenyldicarboxylic acid: Similar structure but lacks the dimethylcarbamoyl group.

    2-(4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-3-yl)acetic acid: Similar structure with an acetic acid group instead of a carboxylic acid group.

Uniqueness

4’-(Dimethylcarbamoyl)-2-methyl-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both the dimethylcarbamoyl and carboxylic acid groups, which provide distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields.

Properties

IUPAC Name

4-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-10-14(17(20)21)8-9-15(11)12-4-6-13(7-5-12)16(19)18(2)3/h4-10H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTTYHWVMOJCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691330
Record name 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-37-0
Record name 4'-(Dimethylcarbamoyl)-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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